N-{4-[(2-Bromoacetyl)amino]phenyl}-2-methylpropanamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2-Bromoacetyl)amino]phenyl}-2-methylpropanamide typically involves the reaction of 4-aminophenyl-2-methylpropanamide with bromoacetyl bromide . The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under an inert atmosphere to prevent oxidation . The reaction mixture is stirred at room temperature for several hours until the completion of the reaction, which is monitored by thin-layer chromatography (TLC) .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale . The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2-Bromoacetyl)amino]phenyl}-2-methylpropanamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromoacetyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides.
Reduction Reactions: The carbonyl group in the bromoacetyl moiety can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols, typically carried out in the presence of a base such as triethylamine.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Products include substituted amides, thioesters, and esters.
Oxidation Reactions: Products include corresponding oxides.
Reduction Reactions: Products include alcohols.
Scientific Research Applications
N-{4-[(2-Bromoacetyl)amino]phenyl}-2-methylpropanamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-{4-[(2-Bromoacetyl)amino]phenyl}-2-methylpropanamide involves the interaction with specific molecular targets and pathways . The bromoacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity . This interaction can affect various cellular processes and pathways, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
N-{4-[(2-Chloroacetyl)amino]phenyl}-2-methylpropanamide: Similar structure but with a chloroacetyl group instead of a bromoacetyl group.
N-{4-[(2-Iodoacetyl)amino]phenyl}-2-methylpropanamide: Similar structure but with an iodoacetyl group instead of a bromoacetyl group.
Uniqueness
N-{4-[(2-Bromoacetyl)amino]phenyl}-2-methylpropanamide is unique due to the presence of the bromoacetyl group, which imparts distinct reactivity and biological activity compared to its chloroacetyl and iodoacetyl analogs . The bromoacetyl group is more reactive towards nucleophiles, making it a valuable tool in chemical biology and medicinal chemistry .
Properties
IUPAC Name |
N-[4-[(2-bromoacetyl)amino]phenyl]-2-methylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O2/c1-8(2)12(17)15-10-5-3-9(4-6-10)14-11(16)7-13/h3-6,8H,7H2,1-2H3,(H,14,16)(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCVUYZSTGQQEHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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